2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole
Description
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group and a 5-methyl-2-nitrophenyl moiety. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich structure, enabling diverse biological interactions . The nitro group (-NO₂) at the ortho position and methyl (-CH₃) at the meta position on the phenyl ring introduce steric and electronic effects, influencing reactivity, solubility, and biological activity. Nitro groups are electron-withdrawing, altering electron density distribution and enhancing charge transfer interactions, which are critical in medicinal and material sciences .
Properties
Molecular Formula |
C9H8N4O2S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-2-3-7(13(14)15)6(4-5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
DXAPWLSZQONFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent type and position on the phenyl ring significantly affect melting points, solubility, and stability. Key analogs include:
Spectroscopic and Electronic Properties
- Fluorescence Behavior: TS (2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) exhibits dual fluorescence due to intramolecular charge transfer facilitated by the ortho-OH group. This effect is absent in TB (2-amino-5-phenyl-1,3,4-thiadiazole), highlighting the role of substituent position .
- DFT Analysis: For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO-LUMO gap (2.426 eV) indicates moderate reactivity, with charge transfer interactions influenced by the nitro group’s meta position . The target compound’s ortho-nitro group may further narrow this gap, enhancing electron-accepting capacity.
Pharmacological Potential
The methyl group in the target compound may enhance lipophilicity, improving membrane permeability in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole, and what optimization strategies are critical for yield improvement?
- Methodology : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and nitrophenyl precursors. A key step involves phosphorus oxychloride (POCl₃) as a solvent and catalyst to promote cyclization . Optimization includes controlling reaction temperature (e.g., room temperature vs. reflux) and stoichiometric ratios of reactants. Post-synthesis purification via crystallization (e.g., using ethanol or dimethylformamide) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this thiadiazole derivative?
- Methodology :
- FT-IR : Identify characteristic peaks such as N-H stretching (~3300 cm⁻¹ for the amino group), C=N vibrations (~1600 cm⁻¹), and S-N bonds (~650 cm⁻¹) .
- ¹H-NMR : Look for signals corresponding to the aromatic protons of the nitrophenyl group (~7.0–8.5 ppm) and the amino proton (~5.5–6.5 ppm, exchangeable with D₂O) .
- X-ray crystallography (if available) can resolve bond lengths and angles, particularly the thiadiazole ring geometry and nitro group orientation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Conduct solubility tests in polar (e.g., DMSO, water) and non-polar solvents. Stability studies involve HPLC or UV-Vis monitoring under varying pH (4–9) and temperatures (25–37°C). For example, fluorescence spectroscopy can track degradation in liposomal systems mimicking cellular membranes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA repair enzymes). Validate predictions with in vitro assays, such as enzyme inhibition studies .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anticancer vs. cytotoxic effects)?
- Methodology :
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., non-small lung carcinoma vs. normal fibroblasts) to assess selectivity .
- Mechanistic studies : Use flow cytometry to evaluate cell cycle arrest (e.g., G1/S phase blockage) and Western blotting to quantify ERK pathway modulation .
- Control experiments : Include reference compounds (e.g., cisplatin) and validate results across multiple replicates to address variability .
Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s spectroscopic and thermodynamic stability?
- Methodology :
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of ortho-nitro vs. para-nitro derivatives .
- Vibrational spectroscopy : Analyze shifts in nitro group stretching modes (e.g., ~1520 cm⁻¹ for asymmetric NO₂) to assess resonance effects .
- DFT-based thermodynamic parameters : Calculate Gibbs free energy differences to predict relative stability .
Q. What strategies enhance the fluorescence properties of this compound for use as a molecular probe?
- Methodology :
- Structural modification : Introduce electron-donating groups (e.g., hydroxyl or sulfonate) to the phenyl ring to redshift emission wavelengths .
- Liposomal encapsulation : Use DPPC liposomes to improve aqueous solubility and monitor fluorescence quantum yield via spectrofluorometry .
- Time-resolved fluorescence : Measure lifetime changes in different solvents to assess environmental sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
